N-Nitroso-N-p-nitrophenyl-D-ribosylamine
Description
N-Nitroso-N-p-nitrophenyl-D-ribosylamine is a nitroso compound characterized by a ribose sugar moiety linked to a p-nitrophenyl group and a nitroso functional group. The ribosyl group may influence its metabolic pathways and bioavailability compared to simpler N-nitrosamines.
Properties
CAS No. |
111955-14-7 |
|---|---|
Molecular Formula |
C11H13N3O7 |
Molecular Weight |
299.24 g/mol |
IUPAC Name |
N-(4-nitrophenyl)-N-[(3R,4R,5R)-3,4,5-trihydroxyoxan-2-yl]nitrous amide |
InChI |
InChI=1S/C11H13N3O7/c15-8-5-21-11(10(17)9(8)16)13(12-18)6-1-3-7(4-2-6)14(19)20/h1-4,8-11,15-17H,5H2/t8-,9-,10-,11?/m1/s1 |
InChI Key |
MBTDQCAJLLFUCK-QHPFDFDXSA-N |
Isomeric SMILES |
C1[C@H]([C@H]([C@H](C(O1)N(C2=CC=C(C=C2)[N+](=O)[O-])N=O)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)N(C2=CC=C(C=C2)[N+](=O)[O-])N=O)O)O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-Nitroso-N-p-nitrophenyl-D-ribosylamine typically involves the nitrosation of the corresponding amine. This process can be carried out using nitrous acid (HNO2) or other nitrosating agents under acidic conditions. The reaction conditions, such as temperature and pH, play a crucial role in determining the yield and purity of the final product . Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and scalability .
Chemical Reactions Analysis
N-Nitroso-N-p-nitrophenyl-D-ribosylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The nitroso group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N-Nitroso-N-p-nitrophenyl-D-ribosylamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its role as a mutagen.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to induce DNA damage.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-Nitroso-N-p-nitrophenyl-D-ribosylamine involves the formation of reactive intermediates that can interact with cellular components. The nitroso group can form adducts with DNA, leading to mutations and potential carcinogenic effects. The compound’s molecular targets include nucleophilic sites in DNA and proteins, and its pathways involve nitrosation and subsequent reactions .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical attributes of N-Nitroso-N-p-nitrophenyl-D-ribosylamine with analogous NOCs:
Key Observations :
- The aromatic p-nitrophenyl group may increase stability and resistance to metabolic degradation compared to aliphatic NOCs .
Carcinogenicity and Toxicity
N-Nitroso compounds are potent carcinogens in animal models, with mechanisms involving metabolic activation to alkylating agents that form DNA adducts .
Notes:
- Aromatic NOCs like N-Nitrosodiphenylamine exhibit weaker carcinogenicity due to reduced electrophilic reactivity .
Environmental and Dietary Exposure
While volatile NOCs (e.g., NDMA, NDEA) are detected in foods like cured meats and beer (<0.1–1.0 µg/kg), non-volatile NOCs (e.g., ribosyl derivatives) may exist at higher concentrations but are understudied .
Regulatory and Research Status
- NDMA: Classified as a Group 2A carcinogen (IARC) with strict occupational exposure limits .
- N-Nitrosodiphenylamine : Regulated under EPA guidelines due to environmental persistence .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
